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molecular formula C10H10O3 B192822 6-Hydroxy-5-methoxy-1-indanone CAS No. 90843-62-2

6-Hydroxy-5-methoxy-1-indanone

Cat. No. B192822
M. Wt: 178.18 g/mol
InChI Key: FEUMSMHGLKFCLZ-UHFFFAOYSA-N
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Patent
US07572809B2

Procedure details

The 3-(4-Hydroxy-3-methoxy-phenyl)-propionic acid (2 g×10) was dissolved in methanesulfonic acid (10 ml×10) in microwave process vial (20 ml×10), the mixture was heated at 90° C. for 10 minutes under microwave irradiation. The mixture was poured into ice (500 g), and then stirred for 20 minutes. The precipitate was collected and dried to give 6-Hydroxy-5-methoxy-indan-1-one (15 g, 82.6%). LC-MS: m/e 179 (MH+)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=O)=[CH:4][C:3]=1[O:13][CH3:14]>CS(O)(=O)=O>[OH:1][C:2]1[CH:7]=[C:6]2[C:5]([CH2:8][CH2:9][C:10]2=[O:12])=[CH:4][C:3]=1[O:13][CH3:14]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)CCC(=O)O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1=C(C=C2CCC(C2=C1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 82.6%
YIELD: CALCULATEDPERCENTYIELD 825.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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